molecular formula C18H21FN2O4 B2737840 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1421528-88-2

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2737840
CAS RN: 1421528-88-2
M. Wt: 348.374
InChI Key: BWZYWKIDXRXLIP-UHFFFAOYSA-N
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Description

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Amide Formation and Medicinal Chemistry

Amide formation is a critical reaction in organic synthesis, especially in the pharmaceutical industry, for creating a wide range of medicinal compounds. For example, studies on the decarboxylative condensation of hydroxylamines and α-ketoacids have contributed to the development of methods for amide bond formation, which is a fundamental step in the synthesis of various pharmacologically active molecules (Lei Ju et al., 2011). Such methodologies could be applicable in synthesizing compounds like N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide for potential use in drug development.

Photodynamic Therapy (PDT) for Cancer

Compounds with specific structural features, such as those containing furan units, have been explored for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. The development of photosensitizers with high singlet oxygen quantum yields, as seen in certain zinc phthalocyanines, highlights the importance of structural modifications for therapeutic applications (M. Pişkin et al., 2020). Analogously, the dimethylfuran component in N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide could be leveraged to enhance the compound's photophysical properties, making it a candidate for PDT research.

Neuroprotection and Cellular Protection

Research on Na+/Ca2+ exchange inhibitors has identified compounds that can protect against hypoxia/reoxygenation-induced neuronal cell damage, indicating a role in neuroprotection and the potential treatment of neurodegenerative diseases (T. Iwamoto & S. Kita, 2006). The structural features and biological activity of such inhibitors suggest that N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide could be investigated for similar neuroprotective effects, given the potential for modulating ion exchange processes in cells.

Antitumor Activities

Compounds featuring specific structural motifs, such as dimethylpyran and dimethylfuran units, have been shown to possess antitumor activities. These structures are often considered privileged due to their presence in various bioactive natural products, implying a potential for inducing cytotoxic effects in cancer cells (H. T. Nguyen et al., 2009). The presence of a dimethylfuran unit in N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide suggests it may also exhibit antitumor properties, warranting further investigation in oncology research.

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-11-9-15(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-3-5-14(19)6-4-13/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYWKIDXRXLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

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